Spectroscopic data of "3,3-Dimethylpyrrolidine-2-thione" (NMR, IR, MS)
Spectroscopic data of "3,3-Dimethylpyrrolidine-2-thione" (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylpyrrolidine-2-thione
Authored by a Senior Application Scientist
This document provides a comprehensive technical analysis of the expected spectroscopic signature of 3,3-Dimethylpyrrolidine-2-thione. Given the limited availability of published experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's structural characterization.
Introduction: The Structural Context
3,3-Dimethylpyrrolidine-2-thione is a heterocyclic compound featuring a five-membered pyrrolidine ring. Key structural features include a gem-dimethyl group at the C3 position and a thione (C=S) group at C2, replacing the more common carbonyl (C=O) of a lactam. Its molecular formula is C₆H₁₁NS, with a molecular weight of 129.22 g/mol .[1] The presence of the thione group significantly influences the molecule's electronic properties and, consequently, its spectroscopic behavior.
The synthesis of this compound is most commonly achieved through the thionation of its corresponding lactam, 3,3-dimethylpyrrolidin-2-one, using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[2] Understanding its spectroscopic properties is crucial for reaction monitoring, purity assessment, and structural confirmation.
Caption: Structure of 3,3-Dimethylpyrrolidine-2-thione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.
Methodology Insight: The choice of solvent is critical for ¹H NMR. While CDCl₃ is a common choice, a protic solvent like DMSO-d₆ is often preferred for thioamides. This is because the N-H proton exchange rate is slower in DMSO, resulting in a sharper, more easily identifiable signal. In CDCl₃, this peak can be broad and difficult to distinguish from the baseline.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 9.5 | Broad Singlet | 1H | N-H | The proton on the nitrogen atom is deshielded due to the adjacent electron-withdrawing thione group. Its chemical shift is highly dependent on solvent and concentration. |
| ~ 3.3 - 3.6 | Triplet | 2H | C5-H₂ | These protons are adjacent to the nitrogen atom, causing a downfield shift. They will be split into a triplet by the two neighboring C4 protons. |
| ~ 1.8 - 2.1 | Triplet | 2H | C4-H₂ | These methylene protons are adjacent to the C5 methylene group and will be split into a triplet. |
| ~ 1.2 - 1.4 | Singlet | 6H | C3-(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, unsplit signal. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton. Five signals are expected for 3,3-Dimethylpyrrolidine-2-thione.
Methodology Insight: A standard proton-decoupled ¹³C NMR experiment provides the chemical shifts of all carbon atoms. To further confirm assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. This allows for unambiguous differentiation of the methylene (C4, C5) and methyl carbons.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 200 - 210 | C | C2 (C=S) | The thione carbon is highly deshielded and represents the most downfield signal in the spectrum, a characteristic feature of this functional group.[3] |
| ~ 50 - 55 | CH₂ | C5 | This carbon is bonded to the electronegative nitrogen atom, resulting in a significant downfield shift compared to other aliphatic carbons. |
| ~ 40 - 45 | C | C3 | This is a quaternary carbon, and its chemical shift is influenced by the attached methyl groups and its position in the ring. |
| ~ 35 - 40 | CH₂ | C4 | A typical aliphatic methylene carbon signal. |
| ~ 25 - 30 | CH₃ | C3-(CH₃)₂ | The two equivalent methyl carbons will appear as a single peak in a typical upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Methodology Insight: For solid samples, the Attenuated Total Reflectance (ATR) technique is a modern and convenient alternative to the traditional KBr pellet method. ATR requires minimal sample preparation and provides high-quality spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~ 3200 - 3300 | N-H Stretch | Medium, Broad | This absorption is characteristic of a secondary amine/amide N-H bond. Broadening is due to hydrogen bonding. |
| 2850 - 2980 | C-H Stretch (sp³) | Strong | These signals correspond to the stretching vibrations of the methyl and methylene C-H bonds. |
| 1450 - 1470 | C-H Bend | Medium | Bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups. |
| ~ 1250 - 1350 | C-N Stretch | Medium | The stretching vibration of the C-N bond within the pyrrolidine ring. |
| ~ 1050 - 1250 | C=S Stretch | Medium-Weak | The thione C=S stretching vibration is a key diagnostic peak. It is typically weaker and at a lower frequency than a C=O stretch due to the larger mass of sulfur.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Methodology Insight: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are excellent for structural analysis and library matching. For confirmation of the molecular weight with minimal fragmentation, a soft ionization technique like Electrospray Ionization (ESI) would be employed, which would primarily show the protonated molecule [M+H]⁺.
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Molecular Ion (M⁺˙): The molecular formula C₆H₁₁NS gives an exact mass of approximately 129.0663. In a low-resolution EI-MS, this would appear as a peak at m/z = 129 . The presence of a sulfur atom will also give rise to a characteristic M+2 peak (at m/z = 131) with an intensity of about 4.4% relative to the M⁺˙ peak, corresponding to the natural abundance of the ³⁴S isotope.
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Predicted Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of the methyl groups and cleavage of the pyrrolidine ring.
Caption: Predicted major fragmentation pathway for 3,3-Dimethylpyrrolidine-2-thione.
Key Predicted Fragments:
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m/z = 114: Loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for molecules containing gem-dimethyl groups.
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m/z = 101: Loss of ethylene (C₂H₄) via a retro-Diels-Alder-type cleavage of the pyrrolidine ring.
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m/z = 57: A potential fragment corresponding to the tert-butyl cation, [C(CH₃)₂CH₂]⁺, formed after further fragmentation.
Conclusion
This guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra of 3,3-Dimethylpyrrolidine-2-thione. By integrating fundamental principles of spectroscopy with data from analogous structures, we have constructed a reliable spectroscopic profile for this compound. The predicted data tables, interpretation rationale, and methodological insights provide a solid foundation for any researcher involved in the synthesis or analysis of this molecule, ensuring confident structural verification and purity assessment in a laboratory setting.
References
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MySkinRecipes. 3,3-Dimethylpyrrolidine-2-Thione. Available from: [Link]
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MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]
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ACS Publications. Notes - Detection of Thiocarbonyl Groups by Infrared Spectroscopy. The Journal of Organic Chemistry. Available from: [Link]
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- 1. 3,3-Dimethylpyrrolidine-2-Thione [myskinrecipes.com]
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